A Comprehensive Technical Guide to the Physical Properties of Ethyl 2-chlorothiazole-4-carboxylate
A Comprehensive Technical Guide to the Physical Properties of Ethyl 2-chlorothiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Ethyl 2-chlorothiazole-4-carboxylate in Synthesis
Ethyl 2-chlorothiazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical synthesis.[1] Its thiazole core, functionalized with a reactive chlorine atom and an ethyl ester group, provides a scaffold for the construction of more complex molecules with diverse biological activities. This compound serves as a key intermediate in the development of pharmaceuticals, including potential treatments for bacterial infections and certain cancers, as well as in the formulation of fungicides and herbicides.[1] A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring reproducibility, safety, and the successful synthesis of target compounds.
This technical guide provides a detailed overview of the known physical properties of Ethyl 2-chlorothiazole-4-carboxylate, alongside field-proven methodologies for their determination and characterization.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of Ethyl 2-chlorothiazole-4-carboxylate are summarized below. These properties are crucial for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆ClNO₂S | [1][2] |
| Molecular Weight | 191.64 g/mol | [1][2] |
| Appearance | White needles | [1] |
| Melting Point | 84-92 °C | [1] |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Data not readily available in common solvents | |
| CAS Number | 41731-52-6 | [1][2] |
Note on Data Gaps: While the melting point is well-documented, experimental data for the boiling point, density, and specific solubility of Ethyl 2-chlorothiazole-4-carboxylate are not widely reported in the available literature. The compound's solid nature and relatively high melting point suggest that its boiling point may be high and potentially accompanied by decomposition under atmospheric pressure.
Experimental Determination of Physical Properties
The following section outlines detailed, step-by-step methodologies for the determination of key physical properties of Ethyl 2-chlorothiazole-4-carboxylate and related organic solids. These protocols are designed to be self-validating and reflect standard practices in synthetic chemistry labs.
Workflow for Physical Property Determination
Caption: Workflow for the determination of physical properties of Ethyl 2-chlorothiazole-4-carboxylate.
Melting Point Determination: A Self-Validating Protocol
The melting point is a critical indicator of purity for a solid organic compound. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.
Principle: This protocol utilizes the capillary method, a standard and reliable technique for determining the melting point of a crystalline solid.
Apparatus:
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Melting point apparatus (e.g., Electrothermal IA 9000 series or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle (optional, for finely grinding crystals)
Procedure:
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Sample Preparation:
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Ensure the Ethyl 2-chlorothiazole-4-carboxylate sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.
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Use a spatula to carefully pack a small amount of the powdered sample into the open end of a capillary tube.
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Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.
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Calibration and Measurement:
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Before measuring the sample, it is best practice to calibrate the melting point apparatus with a standard of known melting point (e.g., benzoic acid). This ensures the accuracy of the instrument.
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Insert the packed capillary tube into the heating block of the melting point apparatus.
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Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (based on the literature value of 84-92 °C).
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Decrease the heating rate to 1-2 °C per minute to allow for accurate observation of the melting process.
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Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
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Data Interpretation and Trustworthiness:
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A pure sample of Ethyl 2-chlorothiazole-4-carboxylate should exhibit a sharp melting range, typically within 1-2 °C.
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The observed melting range should be compared to the literature value. A significant deviation or a broad melting range may suggest impurities, necessitating further purification (e.g., recrystallization).
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Spectroscopic Characterization: Confirming Molecular Identity
While not strictly physical properties, spectroscopic data are integral to confirming the chemical identity and purity of a compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR spectroscopy provides information about the number and types of protons in the molecule and their connectivity. For Ethyl 2-chlorothiazole-4-carboxylate, one would expect to see signals corresponding to the ethyl group (a triplet and a quartet) and a singlet for the proton on the thiazole ring.
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¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule.
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Infrared (IR) Spectroscopy:
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IR spectroscopy is used to identify the functional groups present in a molecule. Key absorptions for Ethyl 2-chlorothiazole-4-carboxylate would include a strong C=O stretch for the ester and characteristic peaks for the C=N and C-S bonds within the thiazole ring.
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Mass Spectrometry (MS):
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MS provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
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Safety and Handling
Ethyl 2-chlorothiazole-4-carboxylate is associated with several hazards that necessitate careful handling in a laboratory setting.[2]
GHS Hazard Statements:
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H302: Harmful if swallowed.[2]
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Precautionary Measures:
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Always handle this compound in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Store in a cool, dry place away from incompatible materials.
Conclusion
Ethyl 2-chlorothiazole-4-carboxylate is a valuable synthetic intermediate whose utility is underpinned by its distinct physical and chemical properties. This guide has provided a comprehensive overview of its known characteristics and detailed, field-proven methodologies for their determination. While data for certain physical properties like boiling point and density remain elusive in the current literature, the protocols and information presented herein offer a robust framework for researchers and drug development professionals to handle, characterize, and utilize this compound with confidence and scientific rigor.
References
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PubChem. Ethyl 2-chlorothiazole-4-carboxylate. [Link]
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Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega. [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ResearchGate. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health. [Link]
